
4,4'-Diiodo-2,2',5,5'-tetrachlorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl is a halogenated biphenyl compound characterized by the presence of two iodine atoms and four chlorine atoms attached to a biphenyl structure. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl typically involves the halogenation of biphenyl derivatives. One common method is the iodination of 2,2’,5,5’-tetrachlorobiphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure selective iodination at the 4,4’-positions.
Industrial Production Methods
Industrial production of 4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form larger biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atoms, while oxidation and reduction can lead to changes in the halogenation pattern or the formation of biphenyl derivatives with altered electronic properties.
Scientific Research Applications
4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and transport of halogenated biphenyls.
Toxicology: Investigated for its potential toxic effects on biological systems, including endocrine disruption and bioaccumulation.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Analytical Chemistry: Employed as a standard or reference compound in analytical methods for detecting and quantifying PCBs in environmental samples.
Mechanism of Action
The mechanism of action of 4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl involves its interaction with biological molecules and pathways. It can bind to and activate or inhibit various enzymes and receptors, leading to changes in cellular processes. For example, it may disrupt endocrine signaling by mimicking or blocking hormone action, leading to altered gene expression and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- **2,2’,5,5’-Tetrachlor
2,2’,4,4’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with chlorine atoms at different positions.
Properties
CAS No. |
36649-77-1 |
|---|---|
Molecular Formula |
C12H4Cl4I2 |
Molecular Weight |
543.8 g/mol |
IUPAC Name |
1,4-dichloro-2-(2,5-dichloro-4-iodophenyl)-5-iodobenzene |
InChI |
InChI=1S/C12H4Cl4I2/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H |
InChI Key |
PZUXVIRGHJFYQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)Cl)C2=CC(=C(C=C2Cl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


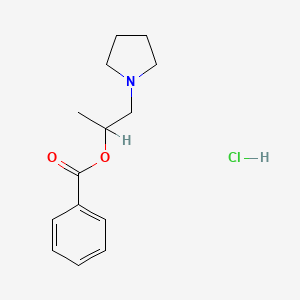

![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)
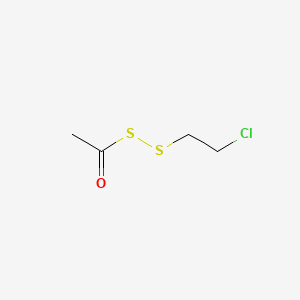
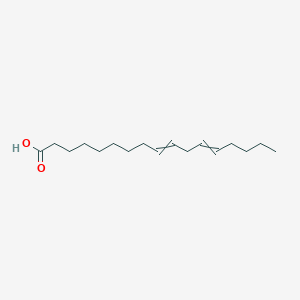

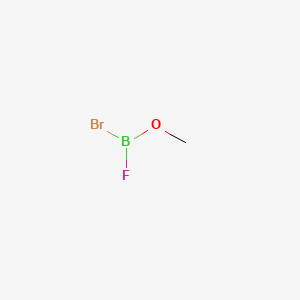
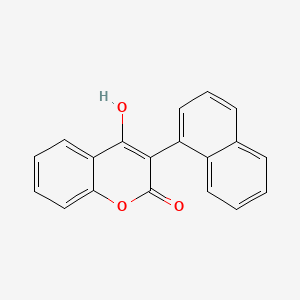

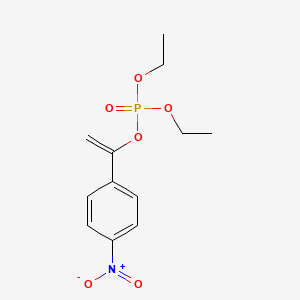
![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)

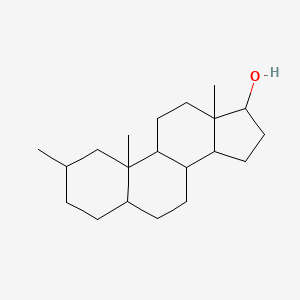
![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
